![molecular formula C12H15BrFNO B1399035 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol CAS No. 1248251-53-7](/img/structure/B1399035.png)
1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol
Overview
Description
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives .Molecular Structure Analysis
The structure of “1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. properties . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .Scientific Research Applications
Synthesis Methods
- A study by Proszenyák et al. (2005) details methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine, potentially relevant to the synthesis of compounds similar to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol (Proszenyák et al., 2005).
Molecular Imaging and Radiotracers
- Research by Labas et al. (2011) involved developing PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging NR2B NMDA receptors (Labas et al., 2011).
Biological Activity and Drug Development
- A study by Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogs, including compounds structurally related to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, for their potential in treating Mycobacterium tuberculosis (Jeankumar et al., 2013).
Corrosion Inhibition
- Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the efficiency of certain piperidine derivatives, which could include structures similar to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, as corrosion inhibitors for iron (Kaya et al., 2016).
Histone Deacetylase Inhibitors
- Thaler et al. (2012) developed spiro[chromane-2,4′-piperidine] derivatives, which include structures related to 1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, as novel histone deacetylase (HDAC) inhibitors, indicating potential therapeutic applications in oncology (Thaler et al., 2012).
properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWUPRWVJSXMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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